An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methylphenyl)-1H-imidazole-2-thiol
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methylphenyl)-1H-imidazole-2-thiol
Introduction: The Significance of 1-(2-methylphenyl)-1H-imidazole-2-thiol in Medicinal Chemistry
1-(2-methylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound belonging to the imidazole-2-thiol class. This structural motif is of considerable interest in medicinal chemistry and drug development due to its versatile pharmacological activities. Imidazole-2-thiol derivatives have demonstrated a broad spectrum of biological actions, including antimicrobial properties. The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these properties for 1-(2-methylphenyl)-1H-imidazole-2-thiol is therefore essential for researchers, scientists, and drug development professionals to guide lead optimization, formulation development, and predict its in vivo behavior.
This technical guide provides an in-depth exploration of the key physicochemical properties of 1-(2-methylphenyl)-1H-imidazole-2-thiol. We will delve into its structural and spectroscopic characteristics, solubility, acidity (pKa), and lipophilicity (logP). Each section will not only present the theoretical and, where available, experimental data but also provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure a robust and reproducible characterization of this promising scaffold.
Structural and Spectroscopic Elucidation
The structural integrity and purity of a compound are the foundation of any physicochemical characterization. Spectroscopic methods provide the necessary confirmation of the chemical structure of 1-(2-methylphenyl)-1H-imidazole-2-thiol (C10H10N2S, Molecular Weight: 190.26 g/mol ).[1]
Expected Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group and the imidazole ring. The methyl protons would appear as a singlet, typically in the range of δ 2.3–2.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The imidazole ring protons are expected to resonate at δ 6.77-7.66 ppm.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The thione carbon (C=S) is a key diagnostic signal and is expected to appear in the downfield region, typically around δ 160–180 ppm.[3] Aromatic carbons will have signals in the δ 125–135 ppm range.[3] The methyl carbon will be observed in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups. A prominent C=S stretching vibration is expected. The N-H stretch of the imidazole ring will likely be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. For similar imidazole derivatives, a C=N stretching absorption has been observed around 1681 cm⁻¹, with C=C stretching at 1599 and 1489 cm⁻¹.[4]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For 1-(2-methylphenyl)-1H-imidazole-2-thiol, the molecular ion peak (M+) would be expected at m/z 190.26.
Core Physicochemical Properties: A Triumvirate of Drug-Likeness
The interplay of solubility, pKa, and logP is a critical determinant of a drug candidate's success. These three pillars govern how a molecule behaves in a biological system, from dissolution in the gut to crossing cellular membranes.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a crucial factor for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For imidazole derivatives, solubility can be influenced by the substituent on the phenyl ring and the potential for hydrogen bonding.
Quantitative Data Summary:
| Property | Expected Value/Range | Significance in Drug Development |
| Aqueous Solubility | Poor to moderate | Affects oral absorption and bioavailability. |
| Melting Point (°C) | Not available | Indicator of purity and lattice energy, which can affect solubility. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Methodology:
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Preparation of Saturated Solution: Add an excess amount of 1-(2-methylphenyl)-1H-imidazole-2-thiol to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The presence of undissolved solid at the end of the experiment is crucial.
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Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
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Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for Thermodynamic Solubility Measurement.
Ionization Constant (pKa)
Expertise & Experience: The pKa of a molecule indicates its acidity or basicity and determines the extent of its ionization at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The thiol group can also exhibit acidic properties. Therefore, 1-(2-methylphenyl)-1H-imidazole-2-thiol is expected to have at least one pKa value.
Quantitative Data Summary:
| Property | Expected Value/Range | Significance in Drug Development |
| pKa | ~7 (basic), ~14.5 (acidic) for imidazole ring | Governs ionization state, impacting solubility and membrane permeability. |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Methodology:
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Sample Preparation: Dissolve an accurately weighed amount of 1-(2-methylphenyl)-1H-imidazole-2-thiol in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).
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Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.
Caption: Workflow for pKa Determination by Potentiometry.
Lipophilicity (logP)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall drug-likeness. A balanced logP is often sought; too low, and the compound may not cross cell membranes, too high, and it may have poor aqueous solubility and be prone to metabolic breakdown. For a related compound, 1-(3-Chloro-2-methylphenyl)-1h-imidazole-2-thiol, a calculated logP of 3.12282 has been reported, suggesting that our target compound will also be lipophilic.[6]
Quantitative Data Summary:
| Property | Expected Value/Range | Significance in Drug Development |
| logP | ~2.5 - 3.5 (estimated) | Influences membrane permeability, solubility, and metabolic stability. |
Experimental Protocol: logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for measuring logP.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: Dissolve a known amount of 1-(2-methylphenyl)-1H-imidazole-2-thiol in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a two-phase system.
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Equilibration: Shake the mixture for a sufficient time (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logP Determination by Shake-Flask Method.
Conclusion: A Roadmap for Further Development
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 1-(2-methylphenyl)-1H-imidazole-2-thiol, grounded in established scientific principles and experimental methodologies. While experimental data for this specific molecule is limited in the public domain, the provided protocols and insights from related structures offer a robust framework for its thorough characterization. The successful determination of these properties is a critical step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that will be invaluable for any research program focused on this and related imidazole-2-thiol derivatives.
